molecular formula C19H17Cl2FN6O B2987642 N2-(3,4-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898611-47-7

N2-(3,4-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2987642
CAS No.: 898611-47-7
M. Wt: 435.28
InChI Key: OGVZQSBHSTZXFZ-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often belong to the class of organoboron compounds . These compounds are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including Suzuki–Miyaura-type reactions .


Synthesis Analysis

The synthesis of similar compounds often involves borylation approaches . Protodeboronation of alkyl boronic esters is a method that has been reported .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a boron moiety that can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .


Chemical Reactions Analysis

Organoboron compounds are involved in a variety of chemical reactions . They can undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures .


Physical And Chemical Properties Analysis

Organoboron compounds are usually stable and easy to purify . They are often moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Scientific Research Applications

Synthesis and Biological Activity

The compound N2-(3,4-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, although not directly mentioned, is closely related to various synthesized compounds with potential biological activities. For instance, Gorle et al. (2016) focused on the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, exhibiting significant larvicidal activity. This suggests a potential for similar compounds to be used in pest control and possibly in targeting specific larvae in agricultural or disease control contexts (Gorle et al., 2016).

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives showing good to moderate antimicrobial activities. Given the structural similarities, this compound could be hypothesized to have potential antimicrobial properties, warranting further investigation into its effectiveness against specific microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of similar compounds has led to the development of novel methods and applications. Matlock et al. (2015) reported on the synthesis of N-heterocycles, including morpholines, via reactions with α-phenylvinylsulfonium salts. This methodological advancement could inform the synthesis of this compound, potentially enhancing its purity and yield (Matlock et al., 2015).

Potential for Imaging and Sensor Applications

The development of rhenium(I) polypyridine complexes as phosphorogenic sensors for nitric oxide (NO) by Choi et al. (2014) showcases the utility of diamine complexes in biological imaging and sensing. This research indicates a broader applicability for structurally complex diamines, suggesting that this compound could be explored for similar imaging or sensing capabilities in cellular or molecular biology contexts (Choi et al., 2014).

Mechanism of Action

The mechanism of action of organoboron compounds in chemical reactions often involves the boron moiety reacting with other compounds . For example, in Suzuki–Miyaura-type reactions, the boron compound reacts with an organic halide or triflate using a palladium catalyst .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future research directions in the field of organoboron compounds include the development of new synthetic methods and the exploration of new applications in organic synthesis . The introduction of more stable boronic ester moieties has significantly expanded the scope of boron chemistry .

Properties

IUPAC Name

2-N-(3,4-dichlorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN6O/c20-15-5-4-14(11-16(15)21)24-18-25-17(23-13-3-1-2-12(22)10-13)26-19(27-18)28-6-8-29-9-7-28/h1-5,10-11H,6-9H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVZQSBHSTZXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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